![molecular formula C10H7F2NOS B1428815 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol CAS No. 1342657-77-5](/img/structure/B1428815.png)

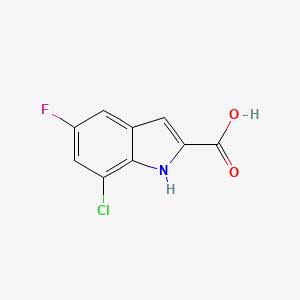

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol

Descripción general

Descripción

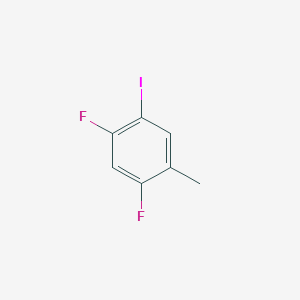

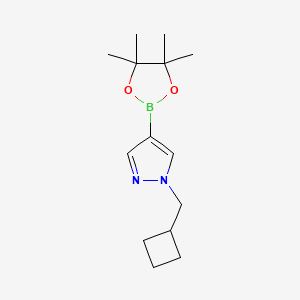

This compound is a derivative of methanol where the hydrogen atom is replaced by a 4-(2,6-difluorophenyl)-1,3-thiazol-2-yl group . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of fluorine atoms on the phenyl ring can influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular formula of this compound is C10H7F2NOS, and its molecular weight is 227.23 . The presence of fluorine atoms can influence the compound’s electronic structure, potentially affecting its reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol may serve as a precursor for synthesizing compounds with potential therapeutic effects. Its structure could be modified to create new molecules that interact with biological targets, such as enzymes or receptors, to modulate their activity for treating diseases .

Material Science

This compound could be utilized in material science for the development of novel materials with specific optical or electronic properties. Its incorporation into polymers or coatings could enhance durability or confer additional functionalities like fluorescence or conductivity .

Environmental Science

In environmental science, derivatives of this compound might be explored for their ability to bind to pollutants or heavy metals, aiding in the detoxification and purification of water and soil. Its chemical structure could be tailored to create selective and efficient binding agents .

Biochemistry

Biochemically, [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol could be a valuable tool for probing the structure and function of biomolecules. It might act as an inhibitor or activator in enzymatic reactions, helping to elucidate biological pathways and mechanisms .

Pharmacology

Pharmacologically, this compound’s derivatives could be investigated for their drug-like properties. It has the potential to be a lead compound in drug discovery programs, aiming to find new medications with improved efficacy and safety profiles .

Agriculture

In the agricultural sector, research could focus on the compound’s potential use as a precursor for developing new pesticides or herbicides. Its chemical structure allows for modifications that could target specific pests or weeds without harming crops or the environment .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NOS/c11-6-2-1-3-7(12)10(6)8-5-15-9(4-14)13-8/h1-3,5,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCBYPHKNAOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol | |

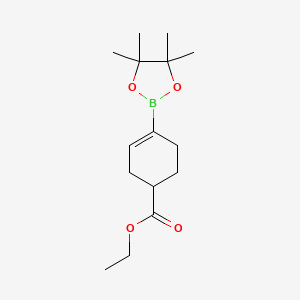

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)

![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)

![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)

![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)